N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details on the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been studied for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial in the synthesis of thymidylate and folate, respectively, which are essential for DNA replication and cell division. The classical and nonclassical analogs of these compounds have shown varying degrees of inhibitory activity against human TS and DHFR, making them potential candidates for cancer therapy (Gangjee et al., 2008).
Antitumor Activity
Compounds based on the thieno[3,2-d]pyrimidine scaffold, including this compound derivatives, have been synthesized and evaluated for their antitumor activity. These compounds have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Crystal Structure Analysis
The crystal structures of acetamide derivatives containing the diaminopyrimidin-2-ylsulfanyl moiety have been determined, providing insights into their conformational properties and potential interactions with biological targets. These studies contribute to the understanding of the molecular basis of the biological activity of these compounds and can guide the design of new derivatives with improved efficacy and selectivity (Subasri et al., 2016).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These compounds have been tested against selected bacterial and fungal strains, showing potential as antimicrobial agents. The study of these compounds contributes to the search for new therapeutic options to combat infectious diseases (Majithiya & Bheshdadia, 2022).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-methyl-N-(3-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-7-6-9-17(13-15)25(3)20(27)14-30-23-24-18-11-12-29-21(18)22(28)26(23)19-10-5-4-8-16(19)2/h4-13H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPGTYQJUFHUEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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